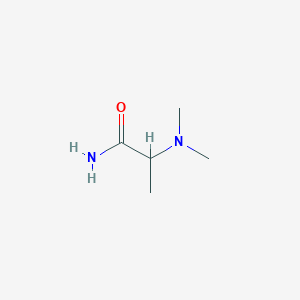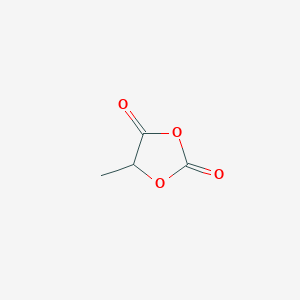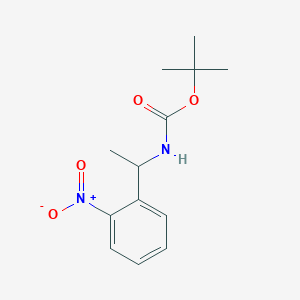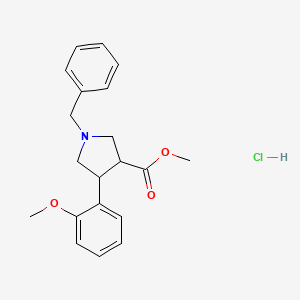![molecular formula C11H11NO2S B12500930 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-dioxide](/img/structure/B12500930.png)
2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-dioxide is a heterocyclic compound that belongs to the class of benzothiazines. This compound is characterized by its unique structure, which includes a fused pyrrole and benzothiazine ring system with a dioxide functional group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-dioxide can be achieved through a one-pot method. This involves the interaction of methylenactive (2-fluorophenyl)sulfones with homologues of either 5-methoxy-3,4-dihydro-2H-pyrrole or 5-(methylthio)-3,4-dihydro-2H-pyrrole . The reaction conditions typically include the use of a base to facilitate the cyclization process, leading to the formation of the desired benzothiazine structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis method mentioned above provides a feasible approach for large-scale production. Optimization of reaction conditions, such as temperature, solvent, and reaction time, can enhance yield and efficiency for industrial applications.
化学反応の分析
Types of Reactions
2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-dioxide involves its interaction with molecular targets such as the GABA-A receptor. It acts as a modulator, influencing the receptor’s activity by increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels . This modulation can lead to various physiological effects, including anxiolytic and sedative properties.
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione: Shares a similar fused ring structure but differs in the functional groups and biological activity.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Another heterocyclic compound with a different ring fusion pattern and distinct biological properties.
Uniqueness
2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-dioxide is unique due to its specific ring structure and the presence of the dioxide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C11H11NO2S |
|---|---|
分子量 |
221.28 g/mol |
IUPAC名 |
2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-dioxide |
InChI |
InChI=1S/C11H11NO2S/c13-15(14)8-9-4-3-7-12(9)10-5-1-2-6-11(10)15/h1-2,5-6,8H,3-4,7H2 |
InChIキー |
FRRPEDDOBXQYMA-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CS(=O)(=O)C3=CC=CC=C3N2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine](/img/structure/B12500849.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B12500859.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12500864.png)


![3-[(3-bromophenyl)carbonyl]-6-methoxyquinolin-4(1H)-one](/img/structure/B12500882.png)
![2-[2-(diphenylphosphanyl)phenyl]-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12500896.png)
![Methyl 5-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12500902.png)
![5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12500903.png)
![2-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12500915.png)

![3-[({[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B12500922.png)
![1-{2-[(3-Chlorophenyl)(methyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12500923.png)

